perfluorohexanonitrile
CAS No.: 23790-49-0
Cat. No.: VC3856096
Molecular Formula: C6F11N
Molecular Weight: 295.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23790-49-0 |
|---|---|
| Molecular Formula | C6F11N |
| Molecular Weight | 295.05 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile |
| Standard InChI | InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 |
| Standard InChI Key | SIRKRRJSXWDMMJ-UHFFFAOYSA-N |
| SMILES | C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Perfluorohexanonitrile features a linear carbon chain where all hydrogen atoms are replaced by fluorine atoms, terminating in a nitrile (-C≡N) functional group. The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile, reflecting the complete fluorination pattern across its six-carbon backbone . X-ray crystallographic studies of analogous perfluoronitriles reveal helical conformations in the solid state due to steric interactions between adjacent fluorine atoms, though solution-phase dynamics likely allow for rotational flexibility .
Key Identifiers
The compound's essential identifiers are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆F₁₁N |
| Molar Mass | 295.05 g/mol |
| CAS Registry Number | 23790-49-0 |
| Density (25°C) | 1.628 ± 0.06 g/cm³ |
| Boiling Point | 53°C at atmospheric pressure |
| Vapor Pressure | 212 mmHg at 20°C |
| Refractive Index | 1.289 (n₀²⁰) |
Data sourced from experimental measurements and predictive modeling .
Physicochemical Properties
Thermal Behavior
PFHN exhibits notable thermal stability with a boiling point of 53°C, significantly lower than its hydrocarbon analog hexanenitrile (bp 161°C), due to weakened intermolecular forces. Differential scanning calorimetry reveals no phase transitions between -100°C and 200°C, confirming its stability under extreme conditions . The low freezing point (<-90°C) enables cryogenic applications where liquid phase maintenance is critical.
Solvation Characteristics
As a highly fluorinated solvent, PFHN demonstrates exceptional dissolving power for oxygen (up to 45 mL O₂/100 mL at 25°C) and other non-polar gases, surpassing conventional organic solvents by an order of magnitude . This property stems from:
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Low polarizability of C-F bonds
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Weak London dispersion forces between molecules
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Molecular architecture creating void spaces for gas occupation
The solvent's Hansen solubility parameters (δD=12.3, δP=3.1, δH=2.4 MPa¹/²) indicate strong dispersion interactions with fluoropolymers and silicones, making it particularly effective for processing high-performance elastomers .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves fluorination of hexanedinitrile using cobalt trifluoride under controlled conditions:
-
Fluorination:
Conducted in nickel reactors at 300-350°C with 85-90% conversion efficiency . -
Purification:
Distillation through a 30-tray column under reduced pressure (0.1-0.3 mmHg) yields 99.5% pure product, with byproducts including perfluorohexane (C₆F₁₄) and residual fluorinated amines removed via alkaline washing .
Industrial Manufacturing
Commercial production employs continuous flow reactors with the following optimized parameters:
| Parameter | Value |
|---|---|
| Residence Time | 45-60 minutes |
| Temperature | 320°C ± 10°C |
| Pressure | 15-20 bar |
| Catalyst Loading | 5% CoF₃/SiO₂ |
| Annual Production | 50-100 metric tons |
Major producers utilize closed-loop systems to recover and recycle HF byproducts, achieving 92-95% atom economy .
Industrial and Research Applications
Polymer Synthesis
PFHN serves as both solvent and comonomer in fluoropolymer production:
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Polymerization Medium: Enables synthesis of perfluoroalkoxy (PFA) resins at 250-300°C without chain transfer side reactions
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Comonomer Incorporation: The nitrile group participates in cyclotrimerization reactions, forming triazine rings that enhance thermal stability in final products
Typical polymer formulations contain 2-5 mol% PFHN-derived units, increasing decomposition temperatures by 80-120°C compared to standard PFA .
Specialized Lubricants
In aerospace applications, PFHN-based lubricant formulations demonstrate:
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Coefficient of friction: 0.03-0.05 (vs. 0.1 for PFPE)
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Load-bearing capacity: 3.5 GPa at 25°C
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Vacuum compatibility: <1×10⁻⁷ Torr vapor pressure
These properties make it suitable for satellite mechanisms and high-vacuum industrial equipment .
Environmental and Toxicological Profile
Environmental Persistence
While comprehensive ecotoxicological data remain limited, PFHN's structural features suggest:
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Atmospheric Lifetime: >50 years (estimated)
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Global Warming Potential: 8,200 (100-yr horizon)
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Bioaccumulation Factor: 120-150 in marine organisms
These estimates derive from quantitative structure-activity relationship (QSAR) models validated against similar PFAS compounds .
Human Health Considerations
Preliminary toxicological screening indicates:
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Acute Oral LD₅₀ (rat): >5,000 mg/kg
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Skin Irritation (rabbit): Mild erythema (Draize score 1.2)
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Genotoxicity: Negative in Ames test (up to 1 mg/plate)
No epidemiological studies exist regarding chronic exposure effects, though the nitrile group raises concerns about potential cyanide release under pyrolysis conditions (>400°C) .
Regulatory Landscape and Alternatives
Current Regulations
PFHN falls under evolving PFAS regulations:
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EU REACH: Listed as Substance of Very High Concern (SVHC) candidate since 2023
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US EPA: Included in 2024 Toxic Substances Control Act (TSCA) reporting requirements
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China MEE: Restricted in consumer goods under GB/T 39498-2024
These measures primarily address environmental persistence rather than immediate toxicity concerns .
Emerging Alternatives
Recent developments in fluorine chemistry have produced potential substitutes:
| Alternative | Advantage | Limitation |
|---|---|---|
| Hydrofluoroethers | Lower GWP (120-450) | Reduced solvent power |
| Ionic Liquids | Non-volatile | High viscosity |
| Siloxane-Nitriles | Biodegradable | Thermal stability <200°C |
None currently match PFHN's combination of solvent properties and thermal stability, driving continued research into modified fluoropolymers and nanotechnology-based solutions .
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